molecular formula C13H8Cl4N2O B1682623 1,3-Bis(3,5-dichlorophenyl)urea

1,3-Bis(3,5-dichlorophenyl)urea

Cat. No. B1682623
M. Wt: 350.0 g/mol
InChI Key: VKVJIWVUYNTBEZ-UHFFFAOYSA-N
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Patent
US04233450

Procedure details

The urea derivatives used as starting materials are obtained, for example, by the conventional reaction of an isocyanate with an amine. For example, reaction of 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline gives bis-(3,5-dichlorophenyl)-urea (melting point 294° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC(N)=O.[N-]=C=O.[Cl:8][C:9]1[CH:10]=[C:11]([N:16]=[C:17]=[O:18])[CH:12]=[C:13]([Cl:15])[CH:14]=1.[Cl:19][C:20]1[CH:21]=[C:22]([CH:24]=[C:25]([Cl:27])[CH:26]=1)[NH2:23]>>[Cl:8][C:9]1[CH:10]=[C:11]([NH:16][C:17](=[O:18])[NH:23][C:22]2[CH:21]=[C:20]([Cl:19])[CH:26]=[C:25]([Cl:27])[CH:24]=2)[CH:12]=[C:13]([Cl:15])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N=C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(NC1=CC(=CC(=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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